molecular formula C11H16N2O5S2 B5321319 N-[3-(MORPHOLINOSULFONYL)PHENYL]METHANESULFONAMIDE

N-[3-(MORPHOLINOSULFONYL)PHENYL]METHANESULFONAMIDE

Cat. No.: B5321319
M. Wt: 320.4 g/mol
InChI Key: RQJHGCXPCMBWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(MORPHOLINOSULFONYL)PHENYL]METHANESULFONAMIDE is a chemical compound with the molecular formula C11H16N2O5S2 It is known for its unique structure, which includes a morpholine ring and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(MORPHOLINOSULFONYL)PHENYL]METHANESULFONAMIDE typically involves the reaction of 3-(morpholinosulfonyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and quality. The product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[3-(MORPHOLINOSULFONYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(MORPHOLINOSULFONYL)PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase (DHFR).

    Medicine: Investigated for its antimicrobial and anticancer properties due to its ability to inhibit key enzymes and pathways.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(MORPHOLINOSULFONYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition leads to the disruption of cell proliferation, making it effective against cancer cells and certain bacteria .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide

Uniqueness

N-[3-(MORPHOLINOSULFONYL)PHENYL]METHANESULFONAMIDE is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency as an enzyme inhibitor .

Properties

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S2/c1-19(14,15)12-10-3-2-4-11(9-10)20(16,17)13-5-7-18-8-6-13/h2-4,9,12H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJHGCXPCMBWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.